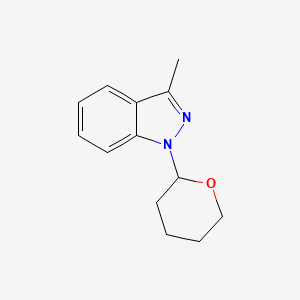

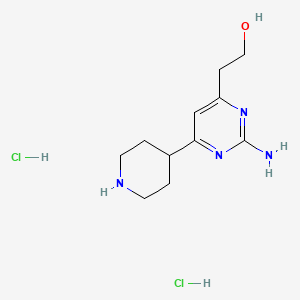

![molecular formula C15H21Cl2N3OS B1402445 3-Piperidin-4-yl-thieno[2,3-b]pyridine-2-carboxylic aciddimethylamide dihydrochloride CAS No. 1361118-61-7](/img/structure/B1402445.png)

3-Piperidin-4-yl-thieno[2,3-b]pyridine-2-carboxylic aciddimethylamide dihydrochloride

Übersicht

Beschreibung

“3-Piperidin-4-yl-thieno[2,3-b]pyridine-2-carboxylic aciddimethylamide dihydrochloride” is a chemical compound with the molecular formula C15H21Cl2N3OS and a molecular weight of 362.31774 . Thieno[2,3-b]pyridine derivatives, to which this compound belongs, are an important class of heterocyclic compounds due to their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .

Synthesis Analysis

Thieno[2,3-b]pyridine derivatives can be synthesized using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . Multicomponent synthesis of functionalized thieno[2,3-b]pyridines can be achieved starting from these compounds through a 3-cyanopyridine-2-thiolate intermediate .

Molecular Structure Analysis

The molecular structure of “3-Piperidin-4-yl-thieno[2,3-b]pyridine-2-carboxylic aciddimethylamide dihydrochloride” can be analyzed based on its molecular formula C15H21Cl2N3OS .

Chemical Reactions Analysis

The synthesis of thieno[2,3-b]pyridines involves various chemical reactions. For instance, the Vilsmeier–Haack reagent was used to produce 4-chlorothieno[2,3-b]pyridines from N-protected 3-acetyl-2-aminothiophenes .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Piperidin-4-yl-thieno[2,3-b]pyridine-2-carboxylic aciddimethylamide dihydrochloride” can be inferred from its molecular formula C15H21Cl2N3OS and molecular weight 362.31774 .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

This compound, with its complex structure, is a valuable asset in pharmaceutical research. The piperidine moiety is a common feature in many pharmacologically active compounds due to its mimicry of the piperidine alkaloids found in nature . The thieno[2,3-b]pyridine core is structurally similar to nucleotides, making it a potential candidate for drug design, especially in the development of kinase inhibitors which are crucial in cancer therapy .

Organic Light-Emitting Diodes (OLEDs)

Thieno[2,3-b]pyridine derivatives have shown promise as host materials for OLEDs . The compound’s ability to stabilize high-energy triplet excitons makes it suitable for blue and green phosphorescent OLEDs, potentially leading to devices with higher quantum efficiency and longer operational lifetimes.

Bone Anabolic Agents

Research into bone anabolic agents has explored thieno[2,3-b]pyridine derivatives for their potential to stimulate bone formation . The presence of the piperidine and carboxamide groups may enhance oral availability and bioactivity, making it a candidate for osteoporosis treatment.

Synthetic Chemistry

The compound serves as a versatile synthon in synthetic chemistry. It can be used to create a variety of thieno[3,2-d]pyrimidines and thieno[3,4-b]pyridines, which are important classes of compounds with diverse biological activities . These activities include antitumor, antibacterial, and anti-inflammatory effects, making them valuable for further medicinal chemistry exploration.

Neurological Disorders

Compounds containing piperidine structures are often explored for their neuroactive properties. Given the structural complexity of 3-Piperidin-4-yl-thieno[2,3-b]pyridine-2-carboxylic acid dimethylamide dihydrochloride, it could be investigated for its potential effects on neurological pathways, possibly offering new avenues for treating conditions like Alzheimer’s disease or Parkinson’s disease .

Material Science

The unique electronic properties of thieno[2,3-b]pyridine derivatives make them interesting candidates for material science applications. They could be used in the development of new semiconducting materials or as part of sensory devices due to their potential for electron transport and light absorption .

Agricultural Chemistry

Lastly, the bioactive nature of thieno[2,3-b]pyridine and piperidine derivatives suggests potential applications in agricultural chemistry. They could be investigated for use as growth promoters or as part of pest control strategies due to their potential to interfere with biological pathways in plants and insects .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N,N-dimethyl-3-piperidin-4-ylthieno[2,3-b]pyridine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS.2ClH/c1-18(2)15(19)13-12(10-5-8-16-9-6-10)11-4-3-7-17-14(11)20-13;;/h3-4,7,10,16H,5-6,8-9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGJNDMEFOUEAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C2=C(S1)N=CC=C2)C3CCNCC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

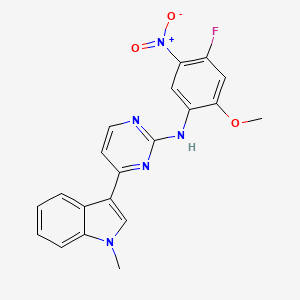

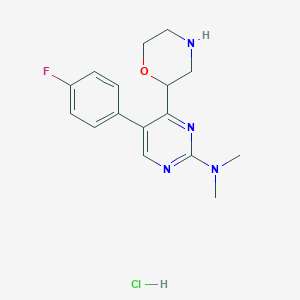

![3-{[4-(Trifluoromethoxy)phenoxy]methyl}azetidine](/img/structure/B1402362.png)

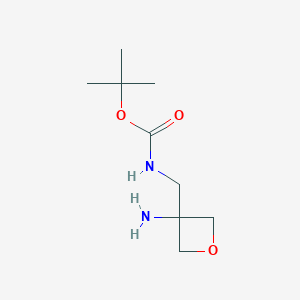

![3-[(3,4-Dichlorophenoxy)methyl]azetidine](/img/structure/B1402368.png)

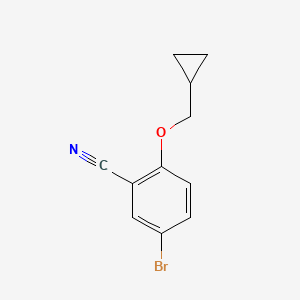

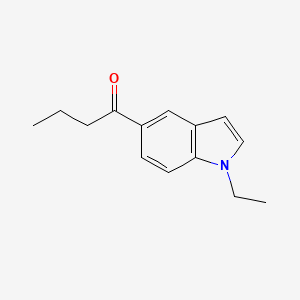

![Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1402372.png)

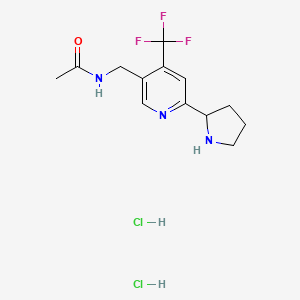

![Cyclopentanecarboxylic acid [1-(2-amino-ethyl)-1H-pyrazol-4-yl]-amide dihydrochloride](/img/structure/B1402375.png)

![3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1402379.png)

![6-(8-Aza-bicyclo[3.2.1]oct-3-ylmethyl)-nicotinic acid hydrochloride](/img/structure/B1402383.png)